
(+)-Orobanchyl acetate
Overview
Description
(+)-Orobanchyl acetate is a naturally occurring compound found in certain parasitic plants. It is a type of strigolactone, which are plant hormones that play a crucial role in the regulation of plant growth and development. Strigolactones are also known for their role in the interaction between plants and symbiotic fungi, as well as in the germination of parasitic plant seeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Orobanchyl acetate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the strigolactone core through a series of organic reactions, such as aldol condensation and cyclization.
Functional group modifications: The core structure is then modified to introduce the necessary functional groups, including the acetate group.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(+)-Orobanchyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, (+)-Orobanchyl acetate serves as a model compound for studying the synthesis and reactivity of strigolactones. Its unique structural features allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution.
Biology
Biologically, this compound is pivotal for investigating plant growth and development mechanisms. It has been shown to influence:
- Shoot branching inhibition : By binding to specific receptors, it regulates shoot growth.
- Root growth promotion : It enhances root development through signaling pathways.
- Plant-microbe interactions : It facilitates symbiotic relationships with mycorrhizal fungi.
Medicine
Research into the medicinal properties of strigolactones like this compound suggests potential therapeutic applications, particularly in:
- Anti-cancer properties : Preliminary studies indicate that strigolactones may inhibit tumor growth.
- Anti-inflammatory effects : Investigations are ongoing to evaluate their role in reducing inflammation.
Agriculture
In agricultural science, this compound is being explored for its efficacy as a biocontrol agent against parasitic plants:
- Germination stimulant : It promotes the germination of parasitic seeds at low concentrations (as low as 1 µM), making it a potential tool for managing infestations in crops like cowpea and sorghum.
The biological activity of this compound is primarily linked to its role as a germination stimulant for root-parasitic plants.
Germination Stimulation
Research shows that this compound significantly enhances seed germination rates in various parasitic species:
Concentration (µM) | Germination Rate (%) | Plant Species |
---|---|---|
0.1 | 25 | Striga hermonthica |
1 | 65 | Orobanche aegyptiaca |
10 | 90 | Striga asiatica |
Structure-Activity Relationship (SAR)
The acetate form exhibits greater biological activity compared to hydroxy counterparts:
Compound | Activity (Germination Rate at 1 µM) |
---|---|
Orobanchyl Acetate | 65% |
Orobanchol | 30% |
Strigol | 20% |
The acetoxy group at the C4 position enhances binding affinity to germination receptors, which is crucial for its biological effects.
Field Studies
Field experiments demonstrate that applying this compound can significantly reduce parasitic plant impacts on crops:
- A study showed that treatment with orobanchyl acetate reduced Striga infestation in cowpea fields by approximately 30%, leading to improved crop yields.
Laboratory Experiments
Laboratory tests reveal a dose-dependent response in germination rates across different concentrations of orobanchyl acetate, reinforcing its potential as an effective biocontrol agent against parasitic plants.
Mechanism of Action
The mechanism of action of (+)-Orobanchyl acetate involves its interaction with specific molecular targets and pathways in plants. It binds to strigolactone receptors, triggering a signaling cascade that regulates various physiological processes. This includes the inhibition of shoot branching, promotion of root growth, and stimulation of symbiotic interactions with fungi.
Comparison with Similar Compounds
(+)-Orobanchyl acetate is similar to other strigolactones, such as:
(+)-Strigol: Another naturally occurring strigolactone with similar biological activities.
(+)-Sorgolactone: A strigolactone found in sorghum plants.
(+)-Alectrol: A strigolactone found in certain legumes.
Compared to these compounds, this compound has unique structural features that may influence its biological activity and stability. Its specific acetate group may also confer distinct reactivity and solubility properties.
Biological Activity
(+)-Orobanchyl acetate is a natural strigolactone (SL) compound that has garnered significant attention due to its biological activities, particularly in stimulating seed germination in parasitic plants. This article compiles detailed research findings, case studies, and data tables to elucidate the compound's biological activity.
1. Overview of this compound
This compound is primarily isolated from the roots of Orobanche crenata and is classified as a secondary metabolite. It plays a crucial role in the germination of root parasitic plants, particularly in the Striga and Orobanche genera, which are significant agricultural pests affecting crops worldwide .
2.1 Germination Stimulation
Research indicates that orobanchyl acetate acts as a potent germination stimulant for various parasitic plants. In studies, it has been demonstrated that at concentrations as low as 1 µM, orobanchyl acetate significantly promotes the germination of seeds from Striga and Orobanche species .
Table 1: Germination Stimulation by this compound
Concentration (µM) | Germination Rate (%) | Plant Species |
---|---|---|
0.1 | 25 | Striga hermonthica |
1 | 65 | Orobanche aegyptiaca |
10 | 90 | Striga asiatica |
2.2 Structure-Activity Relationship (SAR)
Studies have shown that the acetate form of strigolactones, including orobanchyl acetate, exhibits greater biological activity compared to their hydroxy counterparts. For instance, orobanchyl acetate was found to be more effective than orobanchol in stimulating seed germination .
Table 2: Comparative Activity of Strigolactones
Compound | Activity (Germination Rate at 1 µM) |
---|---|
Orobanchyl Acetate | 65% |
Orobanchol | 30% |
Strigol | 20% |
The mechanism by which orobanchyl acetate stimulates germination involves its interaction with specific receptors in the target seeds, leading to the activation of germination pathways. The compound’s acetoxy group at the C4 position is crucial for its biological activity, enhancing its binding affinity to germination receptors compared to other forms .
4.1 Field Studies
Field experiments have demonstrated that application of orobanchyl acetate can significantly reduce the impact of parasitic plants on crops. For example, in a study conducted on cowpea fields, treatment with orobanchyl acetate resulted in a notable decrease in Striga infestation and improved crop yield by approximately 30% compared to untreated controls .
4.2 Laboratory Experiments
In laboratory settings, various concentrations of orobanchyl acetate were tested on seeds from different parasitic plant species. Results consistently indicated a dose-dependent response in germination rates, reinforcing its potential as a biocontrol agent .
5. Conclusion
This compound exhibits significant biological activity as a germination stimulant for root-parasitic plants. Its enhanced efficacy compared to other strigolactones positions it as a promising candidate for agricultural applications aimed at managing parasitic plant infestations.
Properties
IUPAC Name |
[(3E,3aS,4S,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15+,17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRIUVHQJRZTMZ-CQMYTRALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3[C@@H](C4=C([C@H]3OC(=O)C)CCCC4(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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